N-Hydroxy-meIQX

Description

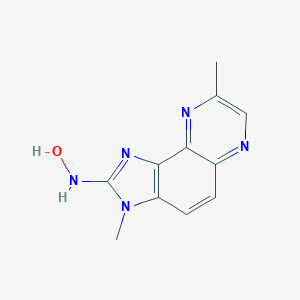

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5O/c1-6-5-12-7-3-4-8-10(9(7)13-6)14-11(15-17)16(8)2/h3-5,17H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNCCTJGBOTWTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40921604 | |

| Record name | 3,8-Dimethyl-2-nitroso-6,9-dihydro-3H-imidazo[4,5-f]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40921604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115044-41-2 | |

| Record name | 2-(Hydroxyamino)-3,8-dimethylimidazo[4,5-f]quinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115044-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxy-meIQX | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115044412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,8-Dimethyl-2-nitroso-6,9-dihydro-3H-imidazo[4,5-f]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40921604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-HYDROXY-MEIQX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JK23F1137Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Hydroxy-meIQX: Chemical Structure, Genotoxicity, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxy-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (N-Hydroxy-meIQX) is the principal N-hydroxylated metabolite of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a potent mutagen and carcinogen belonging to the class of heterocyclic aromatic amines (HAAs).[1] HAAs are formed during the high-temperature cooking of meat and fish.[1] The metabolic activation of MeIQx to its N-hydroxy derivative is a critical step in its mechanism of genotoxicity and carcinogenicity. This technical guide provides a comprehensive overview of the chemical structure, biological activities, and experimental protocols related to this compound.

Chemical Structure and Properties

This compound is an imidazoquinoxaline derivative with a hydroxylamine functional group. Its chemical identity is well-characterized by various analytical techniques.

| Property | Value | Reference |

| IUPAC Name | N-(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)hydroxylamine | --INVALID-LINK-- |

| CAS Number | 115044-41-2 | --INVALID-LINK-- |

| Molecular Formula | C₁₁H₁₁N₅O | --INVALID-LINK-- |

| Molecular Weight | 229.24 g/mol | --INVALID-LINK-- |

| Canonical SMILES | CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)NO | --INVALID-LINK-- |

| InChI Key | FVNCCTJGBOTWTM-UHFFFAOYSA-N | --INVALID-LINK-- |

Metabolic Activation and Genotoxicity

The carcinogenicity of MeIQx is contingent upon its metabolic activation to reactive intermediates that can form covalent adducts with DNA. This compound is the primary and critical product of phase I metabolism.

Metabolic Activation of MeIQx to this compound

The N-hydroxylation of MeIQx is predominantly catalyzed by the cytochrome P450 enzyme CYP1A2 in the liver.[2] This metabolic step is crucial for the subsequent genotoxic effects of the compound.

| Parameter | Value | Experimental System | Reference |

| Primary Enzyme | Cytochrome P450 1A2 (CYP1A2) | Human Liver Microsomes | [2] |

| Rate of N-hydroxylation | 77 ± 11 pmol/mg/min | Human Liver Microsomes | [2] |

| Inhibition by Furafylline (5 µM) | > 90% | Human Liver Microsomes | [2] |

DNA Adduct Formation

This compound can be further activated, for example by O-acetylation via N-acetyltransferase 2 (NAT2), to a highly reactive acetoxy-derivative.[3] This electrophilic intermediate readily reacts with DNA, primarily with guanine bases, to form bulky adducts. These adducts can lead to mutations if not repaired.

| DNA Adduct Type | Relative Abundance | Target Site | Reference |

| N-(deoxyguanosin-8-yl)-MeIQx (dG-C8-MeIQx) | Major adduct (8-10 times more than dG-N2-MeIQx) | C8 position of guanine | [4] |

| 5-(deoxyguanosin-N2-yl)-MeIQx (dG-N2-MeIQx) | Minor adduct | N2 position of guanine | [4] |

Mutagenicity

This compound is a direct-acting mutagen in the Ames test, particularly in strains that are sensitive to N-hydroxylamines. Its mutagenic potential is a key indicator of its carcinogenic risk.

| Salmonella typhimurium Strain | Relative Mutagenic Sensitivity | Rationale | Reference |

| YG1024 | High | Overproduces O-acetyltransferase, enhancing the activation of N-hydroxylamines. | [4] |

| TA98 | Moderate | Standard frameshift mutagen tester strain. | [4] |

| TA100 | Low to Moderate | Standard base-pair substitution tester strain. | [2][5][6] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized by the reduction of 2-nitro-MeIQx.[5]

Protocol:

-

Preparation of 2-nitro-MeIQx: Synthesize 2-nitro-MeIQx according to the method of Grivas.

-

Reduction Reaction:

-

Dissolve 2-nitro-MeIQx in a solution of 29.9% ammonium hydroxide.

-

Add ascorbic acid to the solution to initiate the reduction.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

-

Purification:

-

Once the reaction is complete, neutralize the mixture.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography on silica gel.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

In Vitro Metabolic Activation of MeIQx

This protocol describes the generation of this compound from MeIQx using human liver microsomes.

Materials:

-

Human liver microsomes (pooled)

-

MeIQx

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Methanol (for quenching the reaction)

-

HPLC-MS/MS system for analysis

Procedure:

-

Incubation Mixture Preparation:

-

In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Reaction Initiation:

-

Add MeIQx (e.g., final concentration of 5 µM) to the pre-warmed incubation mixture to start the reaction.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of cold methanol.

-

-

Sample Preparation for Analysis:

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

Analysis:

-

Analyze the sample by HPLC-MS/MS to identify and quantify the formation of this compound.

-

Ames Test for Mutagenicity

This is a general protocol for assessing the mutagenicity of this compound using Salmonella typhimurium.

Materials:

-

Salmonella typhimurium strains (e.g., TA98, YG1024)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

Minimal glucose agar plates

-

Top agar

-

Histidine/biotin solution

-

S9 fraction (for metabolic activation, if required) and cofactors

Procedure:

-

Bacterial Culture: Grow an overnight culture of the selected Salmonella typhimurium strain.

-

Plate Incorporation Assay:

-

To a tube containing molten top agar, add the bacterial culture, histidine/biotin solution, and the test compound (this compound) at various concentrations. For experiments with metabolic activation, also add the S9 mix.

-

Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.

-

Spread the top agar evenly and allow it to solidify.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Data Collection: Count the number of revertant colonies on each plate.

-

Analysis: A positive mutagenic response is typically defined as a dose-dependent increase in the number of revertant colonies that is at least twice the number of spontaneous revertants in the negative control.[7]

Signaling Pathways and Workflows

Metabolic Activation and DNA Damage Response

Caption: Metabolic activation of MeIQx and subsequent DNA damage response pathway.

Experimental Workflow: In Vitro Metabolism

Caption: Workflow for the in vitro metabolic activation of MeIQx.

Logical Relationship: MeIQx Bioactivation and Genotoxicity

Caption: The central role of this compound in the bioactivation of MeIQx.

Conclusion

This compound is a key intermediate in the metabolic activation of the dietary carcinogen MeIQx. Its formation, primarily mediated by CYP1A2, and subsequent conversion to reactive species that form DNA adducts are critical events in the initiation of carcinogenesis. Understanding the chemical properties, biological activities, and experimental methodologies associated with this compound is essential for research in toxicology, cancer prevention, and drug development. The data and protocols presented in this guide provide a valuable resource for professionals in these fields.

References

- 1. caymanchem.com [caymanchem.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. MeIQx-induced DNA adduct formation and mutagenesis in DNA repair deficient CHO cells expressing human CYP1A1 and rapid or slow acetylator NAT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mutagenicity of carcinogenic heterocyclic amines in Salmonella typhimurium YG strains and transgenic rodents including gpt delta - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mutagenicity in Salmonella typhimurium TA98 and TA100 of nitroso and respective hydroxylamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

N-Hydroxy-meIQX discovery and history

An In-depth Technical Guide on the Discovery and History of N-Hydroxy-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (N-hydroxy-MeIQx)

Introduction

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a prominent member of the heterocyclic aromatic amine (HAA) class of compounds, which are formed during the high-temperature cooking of protein-rich foods such as meat and fish[1][2]. Classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), MeIQx is one of the most abundant HAAs in the Western diet and has been the subject of extensive research due to its potent mutagenic and carcinogenic properties in rodent models[2][3][4]. The genotoxicity of MeIQx is not direct; it requires metabolic activation to exert its carcinogenic effects[2][3][5]. This process, primarily initiated in the liver, leads to the formation of highly reactive metabolites capable of binding to DNA, forming adducts, and initiating the cascade of events leading to mutagenesis and carcinogenesis[4][6]. The central and pivotal metabolite in this bioactivation pathway is this compound. This guide provides a detailed technical overview of the discovery, history, and key experimental findings related to this compound.

Discovery and Historical Context

The journey to identify this compound began with indirect evidence suggesting that the ultimate mutagenic form of MeIQx was a reactive ester of its N-hydroxylated derivative. Early studies in the 1980s provided the first clues.

Initial Indirect Evidence

Groundbreaking work by Nagao et al. (1983) utilized strains of Salmonella typhimurium to probe the metabolic activation of MeIQx. They observed that MeIQx was strongly mutagenic to the standard TA98 strain in the presence of a rat liver homogenate (S9 mix), which provides the necessary metabolic enzymes[1]. However, its mutagenicity was significantly diminished in the TA98/1,8-DNP6 strain, which is deficient in the O-esterification enzymes required to activate N-hydroxyarylamines[1]. This finding strongly suggested that MeIQx is first N-hydroxylated and then further activated by esterification to a reactive species that can damage DNA[1].

Definitive Identification

The unequivocal identification of this compound as the critical proximate metabolite occurred in the early 1990s. A key study provided definitive proof through sophisticated analytical techniques[3][7]. Researchers incubated MeIQx with human hepatic microsomal fractions, the subcellular component rich in cytochrome P450 enzymes. To confirm the identity of the resulting metabolites, a mixture of unlabeled MeIQx, stable isotope-labeled [¹³C,¹⁵N₂]MeIQx, and radiolabeled [¹⁴C]MeIQx was used as the substrate[3][8].

The reaction products were then analyzed using high-performance liquid chromatography-thermospray mass spectrometry (HPLC-MS)[3][7]. The mass spectrometer detected characteristic doublet ions, separated by 3 mass units, corresponding to the unlabeled and the stable isotope-labeled compounds. The parent compound, MeIQx, showed doublet ions at m/z 214/217 ([M+H]⁺)[2][3]. A major metabolite was detected that exhibited a corresponding doublet at m/z 230/233 ([M+H]⁺), an increase of 16 mass units, consistent with the addition of an oxygen atom[3][7]. The facile loss of this oxygen atom, a characteristic fragmentation pattern of N-hydroxylamines, provided further structural confirmation[2][3][7].

This metabolite, identified as this compound, was found to be the major microsomal oxidation product, accounting for approximately 90% of all metabolism[3]. Further confirmation came from mutagenicity assays using specialized Salmonella strains. The HPLC fraction containing this compound was highly mutagenic in S. typhimurium YG1024, a strain particularly sensitive to N-hydroxylamines, but showed little activity in the O-esterification-deficient TA98/1,8-DNP6 strain, confirming it as the principal direct-acting mutagenic product of MeIQx metabolism[3].

Metabolic Bioactivation and Genotoxicity

The conversion of MeIQx to a DNA-reactive species is a multi-step process involving both Phase I and Phase II metabolic enzymes.

Phase I: N-Hydroxylation

The initial and rate-limiting step in the bioactivation of MeIQx is N-oxidation at the exocyclic amino group (N-hydroxylation) to form this compound[5][9]. This reaction is catalyzed predominantly by cytochrome P450 (CYP) enzymes.

-

Primary Enzyme: In the human liver, Cytochrome P450 1A2 (CYP1A2) is almost exclusively responsible for this transformation[3][7][10]. The specific inhibitor of CYP1A2, furafylline, has been shown to inhibit the N-hydroxylation of MeIQx by over 90% in human liver microsomes[3].

-

Extrahepatic Activation: In tissues outside the liver, other P450 isoforms, such as CYP1A1 and CYP1B1, may also contribute to the N-oxidation of MeIQx[7][9].

Phase II: O-Esterification

This compound is a proximate carcinogen that requires further activation to become the ultimate carcinogen. This occurs via Phase II O-esterification reactions, which convert the N-hydroxy group into a good leaving group. The key enzymes involved are:

-

N-acetyltransferases (NATs): Particularly NAT2, which catalyzes the O-acetylation of this compound to form the highly unstable N-acetoxy-MeIQx[1][5].

-

Sulfotransferases (SULTs): These enzymes catalyze O-sulfonation to form N-sulfonyloxy-MeIQx.

Ultimate Carcinogen and DNA Adduct Formation

The N-acetoxy and N-sulfonyloxy esters are highly unstable and spontaneously break down (heterolysis) to form a highly electrophilic arylnitrenium ion (Ar-NH⁺)[5][6]. This reactive intermediate readily attacks nucleophilic sites on DNA, forming covalent DNA adducts, which are critical lesions for the initiation of carcinogenesis[4][6].

-

Primary Adduct: The major DNA adduct formed is at the C8 position of guanine, resulting in N-(deoxyguanosin-8-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (dG-C8-MeIQx)[5][11]. This adduct accounts for 60-80% of the bound carcinogen[11].

-

Minor Adduct: A secondary adduct, 5-(deoxyguanosin-N²-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (dG-N²-MeIQx), is formed at the N² position of guanine, accounting for approximately 10% of the bound MeIQx[11].

These bulky DNA adducts can lead to mutations during DNA replication if not repaired, thus initiating the process of chemical carcinogenesis.

Detoxification Pathways

While bioactivation is a critical pathway, MeIQx can also undergo detoxification. These pathways include direct glucuronidation or sulfation of the parent compound or hydroxylation at other positions on the molecule, followed by conjugation[1][12][13]. This compound can also be detoxified through N-glucuronidation, forming N-OH-MeIQx-N²-glucuronide, which is then excreted in the urine[10][14]. The balance between bioactivation and detoxification pathways is a key determinant of an individual's susceptibility to the carcinogenic effects of MeIQx.

Data Presentation

Table 1: Key Enzymes in MeIQx Metabolism

| Metabolic Step | Enzyme Family | Specific Isoform(s) | Role | Reference(s) |

| Phase I Bioactivation | Cytochrome P450 (CYP) | CYP1A2 (liver), CYP1A1/1B1 (extrahepatic) | N-hydroxylation of MeIQx to this compound | [7],[3],[9] |

| Phase II Bioactivation | N-acetyltransferase (NAT) | NAT2 | O-acetylation of this compound | [1],[5] |

| Sulfotransferase (SULT) | SULT1A family | O-sulfonation of this compound | [4] | |

| Phase II Detoxification | UDP-glucuronosyltransferase (UGT) | UGT family | N-glucuronidation of this compound and parent MeIQx | [14],[10],[12] |

Table 2: Quantitative Data on MeIQx N-Hydroxylation

| Parameter | Value | System | Reference(s) |

| Rate of N-hydroxylation | 77 ± 11 pmol/mg/min | Human liver microsomes | [3] |

| CYP1A2 Contribution | >90% | Human liver microsomes | [7],[3] |

| Km for MeIQx | 12–18 µM | Recombinant CYP1A2 | [7] |

| Vmax | 0.8–1.2 nmol/min/mg protein | Recombinant CYP1A2 | [7] |

| Rate of N-oxidation (MeIQx) | 1.7 nmol/min/mg protein | Human liver microsomes | [15] |

| Rate of N-oxidation (MeIQx) | 0.2 - 0.3 nmol/min/mg protein | Mouse liver microsomes | [9],[15] |

Table 3: this compound Derived DNA Adducts

| Adduct Name | Position on Guanine | Proportion of Total Adducts | Reference(s) |

| dG-C8-MeIQx | C8 | ~60-80% | [11] |

| dG-N²-MeIQx | N² | ~10% | [11] |

Experimental Protocols

Protocol 1: In Vitro Metabolism of MeIQx by Human Liver Microsomes

This protocol describes a typical experiment to produce and identify this compound.

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:

-

Human liver microsomes (e.g., 0.5 mg/mL protein).

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

MeIQx substrate (e.g., 5 µM, often including a ¹⁴C-labeled tracer).

-

NADPH-regenerating system (e.g., 1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl₂).

-

-

Incubation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the MeIQx substrate. Incubate for a defined period (e.g., 30-60 minutes) at 37°C with gentle shaking.

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol.

-

Sample Preparation: Centrifuge the mixture (e.g., 14,000 x g for 10 minutes) to pellet the precipitated protein. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Analysis: Reconstitute the residue in a mobile phase (e.g., methanol/water mixture) and analyze by HPLC with UV and/or mass spectrometric detection to separate and identify MeIQx and its metabolites, including this compound.

Protocol 2: Ames Test for Mutagenicity (Plate Incorporation Method)

This protocol assesses the mutagenic potential of MeIQx and the direct-acting mutagenicity of this compound.

-

Bacterial Strain Preparation: Grow an overnight culture of Salmonella typhimurium TA98 in nutrient broth.

-

Preparation of Test Mixtures: For each test concentration, in a sterile tube, add:

-

100 µL of the bacterial culture.

-

100 µL of the test compound (MeIQx or this compound dissolved in a suitable solvent like DMSO).

-

500 µL of sodium phosphate buffer (for direct-acting mutagenicity, used with this compound) OR 500 µL of S9 mix (for compounds requiring metabolic activation, used with MeIQx). The S9 mix contains liver homogenate and cofactors for metabolic enzymes.

-

-

Top Agar Addition: Add 2 mL of molten top agar (kept at 45°C), containing a trace amount of histidine and biotin, to the test mixture.

-

Plating: Vortex the tube briefly and pour the entire contents onto the surface of a minimal glucose agar plate.

-

Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (his⁺) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative (solvent) control indicates a positive mutagenic response.

Visualizations

Metabolic Activation Pathway of MeIQx

Caption: Metabolic bioactivation pathway of MeIQx to its ultimate carcinogenic form.

Experimental Workflow for this compound Identification

Caption: Workflow for the identification of this compound from MeIQx metabolism.

Logical Pathway from Exposure to Carcinogenesis

Caption: Logical progression from MeIQx exposure to the initiation of carcinogenesis.

Conclusion

The discovery of this compound was a pivotal moment in understanding the carcinogenicity of heterocyclic aromatic amines. It transitioned the field from inferring metabolic pathways to definitively identifying the key players. The elucidation of its formation via CYP1A2-mediated N-hydroxylation and its subsequent activation to a DNA-reactive species has provided a clear molecular basis for the genotoxicity of MeIQx. This knowledge is fundamental for researchers in toxicology, cancer research, and drug development, as it underpins risk assessment strategies, the development of biomarkers for HAA exposure, and the exploration of chemopreventive interventions that can modulate these critical metabolic pathways. The history of this compound serves as a compelling case study in metabolic activation, highlighting the intricate interplay between xenobiotic metabolism and chemical carcinogenesis.

References

- 1. MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Meiqx | C11H11N5 | CID 62275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound is the major microsomal oxidation product of the dietary carcinogen MeIQx with human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. myfoodresearch.com [myfoodresearch.com]

- 5. MeIQx-induced DNA adduct formation and mutagenesis in DNA repair deficient CHO cells expressing human CYP1A1 and rapid or slow acetylator NAT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. This compound | 115044-41-2 | Benchchem [benchchem.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Cytochrome P450-Mediated Metabolism and DNA Binding of 2-Amino-1,7-dimethylimidazo[4,5-g]quinoxaline and its Carcinogenic Isomer 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-oxidative metabolism of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in humans: excretion of the N2-glucuronide conjugate of 2-hydroxyamino-MeIQx in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of DNA adducts formed in vitro by reaction of N-hydroxy-2-amino-3-methylimidazo[4,5-f]quinoline and N-hydroxy-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline at the C-8 and N2 atoms of guanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effect of dose and cytochrome P450 induction on the metabolism and disposition of the food-borne carcinogen 2-amino-3,8-dimethylimidazo[4,5-f] quinoxaline (MeIQx) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolism of the food-derived carcinogen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Cytochrome P450-mediated metabolism and DNA binding of 2-amino-1,7-dimethylimidazo[4,5-g]quinoxaline and its carcinogenic isomer 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Hydroxy-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (N-Hydroxy-MeIQx): A Technical Guide to its Carcinogenic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a potent heterocyclic aromatic amine (HAA) formed during the high-temperature cooking of meat and fish. Classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), MeIQx requires metabolic activation to exert its genotoxic effects. This technical guide provides an in-depth overview of the mechanism of action of its key metabolite, N-hydroxy-MeIQx, in carcinogenesis. We will delve into the metabolic pathways, the formation of DNA adducts, resultant genetic mutations, and the cellular responses to this damage. This guide is intended to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of the core processes to aid researchers in this field.

Metabolic Activation of MeIQx to a Genotoxic Electrophile

The carcinogenicity of MeIQx is contingent upon its metabolic conversion to reactive intermediates that can covalently bind to DNA. This bioactivation is a multi-step process primarily occurring in the liver but also observed in extrahepatic tissues.[1][2]

Phase I Metabolism: N-Hydroxylation

The initial and rate-limiting step in the activation of MeIQx is the N-hydroxylation of its exocyclic amino group, a reaction predominantly catalyzed by cytochrome P450 1A2 (CYP1A2) in the liver.[3][4] Extrahepatic tissues may utilize CYP1A1 for this conversion.[2] This process yields the proximate carcinogen, this compound.

Phase II Metabolism: O-Esterification

This compound undergoes further activation through O-esterification by phase II enzymes, primarily N-acetyltransferase 2 (NAT2) and to a lesser extent, sulfotransferases (SULTs).[2][5]

-

O-Acetylation by NAT2: NAT2 catalyzes the transfer of an acetyl group from acetyl-CoA to the hydroxyl group of this compound, forming a highly reactive and unstable N-acetoxy-MeIQx ester.[2] This intermediate readily decomposes to form a reactive nitrenium ion that can attack nucleophilic sites on DNA. Individuals with a "rapid acetylator" NAT2 phenotype show higher levels of MeIQx-DNA adducts and are potentially at a greater risk for cancers associated with HAA exposure.[2]

-

O-Sulfonation by SULTs: Sulfotransferases can also catalyze the formation of a reactive sulfonyloxy ester, which similarly generates a nitrenium ion.[5]

The balance between these activation pathways and detoxification pathways, such as N-glucuronidation, determines the ultimate genotoxic potential of MeIQx in different tissues and individuals.

DNA Adduct Formation: The Molecular Lesion

The ultimate electrophilic species derived from this compound reacts predominantly with guanine bases in DNA, forming covalent adducts. These adducts are considered the primary molecular lesions responsible for the mutagenic and carcinogenic effects of MeIQx.

Major DNA Adducts

Two primary DNA adducts have been identified:

-

N-(deoxyguanosin-8-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (dG-C8-MeIQx): This is the major adduct formed, where the C8 position of guanine is covalently bound to the exocyclic nitrogen of MeIQx.[1][2]

-

5-(deoxyguanosin-N2-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (dG-N2-MeIQx): This is a minor adduct formed at the N2 position of guanine.[1]

The relative amounts of these adducts can vary depending on the specific reactive ester formed and the local DNA sequence context.

Quantitative Analysis of DNA Adducts

The levels of MeIQx-DNA adducts can be quantified in vitro and in vivo using sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

| Experimental System | Adduct Type | Adduct Level | Reference |

| Chinese Hamster Ovary (CHO) cells (CYP1A1/NAT24) treated with 10 µM MeIQx | dG-C8-MeIQx | ~150 adducts / 10⁸ nucleotides | [2] |

| Chinese Hamster Ovary (CHO) cells (CYP1A1/NAT25B) treated with 10 µM MeIQx | dG-C8-MeIQx | ~30 adducts / 10⁸ nucleotides | [2] |

| In vitro reaction of N-acetoxy-MeIQx with calf thymus DNA | dG-C8-MeIQx | 60-80% of total bound carcinogen | [1] |

| In vitro reaction of N-acetoxy-MeIQx with calf thymus DNA | dG-N2-MeIQx | ~10% of total bound carcinogen | [1] |

| Human colon tissue | dG-C8-MeIQx | 14 adducts / 10¹⁰ nucleotides | [6] |

| Human rectum tissue | dG-C8-MeIQx | 18 adducts / 10¹⁰ nucleotides | [6] |

| Human kidney tissue | dG-C8-MeIQx | 1.8 adducts / 10¹⁰ nucleotides | [6] |

Mutagenesis and Carcinogenesis

The formation of bulky MeIQx-DNA adducts distorts the DNA helix, leading to errors during DNA replication and transcription if not repaired. This can result in specific mutational signatures that drive the initiation of carcinogenesis.

Mutational Spectrum

The predominant mutations induced by MeIQx are G to T transversions . These mutations are consistent with the misincorporation of adenine opposite the dG-C8-MeIQx adduct during DNA replication. These adducts can also lead to frameshift mutations.

Mutation Frequency

The frequency of mutations can be assessed in various experimental systems, such as the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene mutation assay in cultured cells.

| Cell Line | Treatment | Mutation Frequency (per 10⁶ cells) | Reference |

| CHO cells (CYP1A1/NAT24) | 10 µM MeIQx | ~120 | [2] |

| CHO cells (CYP1A1/NAT25B) | 10 µM MeIQx | ~10 | [2] |

| Human Fibroblasts (NHF1) | Untreated (spontaneous) | 0.5 - 2.0 | [7] |

| Human Embryonic Stem Cells (CCTL12) | Untreated (spontaneous) | 17.3 | [8] |

| Human Embryonic Stem Cells (CCTL12) | 3 Gy Ionizing Radiation | 685.3 | [8] |

DNA Damage Response and Repair

The cell possesses intricate DNA damage response (DDR) pathways to detect and repair bulky DNA adducts. The primary repair mechanism for MeIQx-DNA adducts is Nucleotide Excision Repair (NER) .[2] If the DNA damage is extensive or the repair mechanisms are overwhelmed, the cell may undergo apoptosis. Persistent, unrepaired adducts can lead to the fixation of mutations and the initiation of cancer. The ATM (ataxia-telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related) protein kinases are key sensors of DNA damage that can activate downstream signaling cascades, including the p53 tumor suppressor pathway, to orchestrate cell cycle arrest, DNA repair, or apoptosis.[9][10][11]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of 2-nitro-MeIQx.

Materials:

-

2-nitro-MeIQx

-

Ammonium hydroxide (NH₄OH)

-

Ascorbic acid

-

Methanol

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

-

Dissolve 2-nitro-MeIQx in a minimal amount of methanol.

-

Add a solution of ascorbic acid in aqueous ammonium hydroxide.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid).

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in chloroform) to obtain pure this compound.

-

Confirm the identity and purity of the product by ¹H NMR and mass spectrometry.

In Vitro Metabolic Activation Assay with Liver Microsomes

This assay is used to assess the metabolic conversion of MeIQx to its DNA-binding metabolites.

Materials:

-

Pooled human or rodent liver microsomes

-

MeIQx

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Calf thymus DNA

-

Organic solvent for extraction (e.g., n-butanol or phenol/chloroform/isoamyl alcohol)

-

LC-MS/MS system for adduct analysis

Procedure:

-

Prepare a reaction mixture containing liver microsomes, the NADPH regenerating system, and calf thymus DNA in potassium phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding MeIQx (dissolved in a suitable solvent like DMSO).

-

Incubate the reaction at 37°C with gentle shaking for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding an equal volume of ice-cold organic solvent.

-

Isolate the DNA by precipitation with cold ethanol.

-

Wash the DNA pellet with ethanol to remove any unbound MeIQx and its metabolites.

-

Hydrolyze the DNA to nucleosides using a cocktail of enzymes (e.g., DNase I, nuclease P1, and alkaline phosphatase).

-

Analyze the resulting nucleoside mixture by LC-MS/MS to identify and quantify the MeIQx-DNA adducts.

Quantification of dG-C8-MeIQx by LC-MS/MS

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

-

Chromatographic Separation:

-

Use a C18 reversed-phase column.

-

Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Optimize the gradient to achieve separation of the dG-C8-MeIQx adduct from the normal deoxynucleosides.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive ion mode.

-

Use multiple reaction monitoring (MRM) for quantification. The specific transition for dG-C8-MeIQx is m/z 479.2 → 363.2 (corresponding to the loss of the deoxyribose moiety).

-

Use a stable isotope-labeled internal standard (e.g., [¹³C,¹⁵N₂]-dG-C8-MeIQx) for accurate quantification.

-

-

Quantification:

-

Generate a standard curve using known amounts of the dG-C8-MeIQx standard.

-

Calculate the amount of dG-C8-MeIQx in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

-

Express the adduct levels as the number of adducts per 10ⁿ normal nucleotides.

-

Visualizations of Key Pathways and Workflows

Caption: Metabolic activation pathway of MeIQx to its ultimate carcinogenic form.

Caption: Cellular fate of MeIQx-induced DNA adducts.

Caption: General experimental workflow for in vitro analysis of MeIQx-DNA adducts.

Caption: Simplified DNA damage response signaling pathway initiated by MeIQx adducts.

References

- 1. Characterization of DNA adducts formed in vitro by reaction of N-hydroxy-2-amino-3-methylimidazo[4,5-f]quinoline and N-hydroxy-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline at the C-8 and N2 atoms of guanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MeIQx-induced DNA adduct formation and mutagenesis in DNA repair deficient CHO cells expressing human CYP1A1 and rapid or slow acetylator NAT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lower levels of urinary 2-amino-3,8-dimethylimidazo[4,5-f]-quinoxaline (MeIQx) in humans with higher CYP1A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Down-regulation of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx)-induced CYP1A2 expression is associated with bovine lactoferrin inhibition of MeIQx-induced liver and colon carcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic activation of N-hydroxy arylamines and N-hydroxy heterocyclic amines by human sulfotransferase(s) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Presence of N2-(deoxyguanosin-8-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (dG-C8-MeIQx) in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mutation Frequency Dynamics in HPRT Locus in Culture-Adapted Human Embryonic Stem Cells and Induced Pluripotent Stem Cells Correspond to Their Differentiated Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Induction of ATM/ATR pathway combined with Vγ2Vδ2 T cells enhance cytotoxicity of ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Activation of MeIQx: A Technical Guide to N-Hydroxylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a potent heterocyclic aromatic amine (HAA) formed during the cooking of meat and fish. Its pro-carcinogenic properties are contingent upon metabolic activation to reactive intermediates that can form DNA adducts, initiating mutagenesis and carcinogenesis. A critical initial step in this bioactivation cascade is the N-hydroxylation of the exocyclic amino group to form N-hydroxy-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (N-Hydroxy-MeIQx). This technical guide provides an in-depth overview of this metabolic pathway, focusing on the enzymatic catalysts, quantitative kinetic data, and the experimental methodologies used for its characterization.

The Core Metabolic Pathway: N-Hydroxylation of MeIQx

The primary metabolic activation of MeIQx to its genotoxic metabolite, this compound, is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[1][2][3] Specifically, cytochrome P450 1A2 (CYP1A2) has been identified as the principal enzyme responsible for this N-oxidation reaction in the liver of both humans and rodents.[1][2][4][5] While CYP1A2 is the major hepatic catalyst, other isoforms such as CYP1A1 and CYP1B1 may contribute to MeIQx N-hydroxylation in extrahepatic tissues.[1][2]

The N-hydroxylamine metabolite, this compound, is a more reactive species than the parent compound.[6] It can be further activated through O-esterification by N-acetyltransferases (NATs) or sulfotransferases (SULTs) to form highly reactive nitrenium ions that readily bind to DNA, primarily at the C8 and N2 positions of guanine.[1]

Quantitative Analysis of MeIQx N-Hydroxylation

The enzymatic conversion of MeIQx to this compound has been quantified in various in vitro systems. The following table summarizes key kinetic parameters from studies utilizing human liver microsomes and recombinant human CYP enzymes.

| Enzyme Source | Substrate Concentration (μM) | Rate of N-Hydroxylation | Reference |

| Human Liver Microsomes | 5 | 77 ± 11 pmol/mg/min | [6] |

| Human Liver Microsomes | Not Specified | 1.7 nmol/min/mg protein | [7] |

| Recombinant Human P450 1A2 | Not Specified | 6 pmol/min/pmol P450 | [7] |

| Mouse Liver Microsomes | Not Specified | 0.2-0.3 nmol/min/mg protein | [7] |

Note: Direct comparison of rates between studies should be done with caution due to variations in experimental conditions, such as substrate and protein concentrations.

Detoxification Pathways

While N-hydroxylation is the primary activation pathway, MeIQx can also undergo detoxification through several other metabolic routes. These include ring oxidation at the C-5 position and the formation of glucuronide and sulfamate conjugates.[1][8] For instance, N2-glucuronidation of MeIQx is a significant detoxification pathway.[8] Furthermore, the N-hydroxy metabolite itself can be detoxified through glucuronidation to form N-OH-MeIQx-N2-glucuronide.[9][10]

Key Experimental Protocols

The study of MeIQx metabolism relies on a combination of in vitro and in vivo experimental approaches. Below are detailed methodologies for key experiments.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to assess the formation of this compound from MeIQx by the mixed-function oxidase system present in human liver microsomes.

1. Reagents and Materials:

-

Human Liver Microsomes (pooled from multiple donors)

-

MeIQx (substrate)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard (e.g., deuterated MeIQx or a structurally similar compound)

-

HPLC system with UV or mass spectrometric detection

2. Incubation Procedure:

-

Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL), MeIQx (e.g., 5 µM), and the NADPH regenerating system in potassium phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a pre-warmed solution of NADPH.

-

Incubate at 37°C for a specified time (e.g., 30 minutes) with gentle shaking.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Transfer the supernatant for analysis.

3. Analytical Method (HPLC-MS/MS):

-

Inject the supernatant onto a C18 reverse-phase HPLC column.

-

Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Detect and quantify MeIQx and its metabolites using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions for MeIQx and this compound should be used for accurate quantification.

Metabolism using Recombinant Human CYP Enzymes

This protocol allows for the determination of the specific contribution of individual CYP isoforms to MeIQx metabolism.

1. Reagents and Materials:

-

Recombinant human CYP enzyme (e.g., CYP1A2, CYP1A1, CYP1B1) co-expressed with NADPH-cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells).

-

Cytochrome b5 (can enhance the activity of some CYPs)

-

Liposomes (e.g., phosphatidylcholine)

-

Other reagents as listed for the human liver microsome protocol.

2. Incubation Procedure:

-

Reconstitute the recombinant CYP enzyme, NADPH-cytochrome P450 reductase, and cytochrome b5 in liposomes according to the manufacturer's instructions.

-

Follow the incubation procedure outlined for human liver microsomes, replacing the microsomes with the reconstituted enzyme system.

3. Data Analysis:

-

Calculate the rate of metabolite formation by dividing the amount of this compound produced by the incubation time and the amount of CYP enzyme used. The rate is typically expressed as pmol of product per minute per pmol of CYP.

Visualizing the Metabolic and Experimental Pathways

To further elucidate the processes described, the following diagrams have been generated using the Graphviz DOT language.

Caption: Metabolic activation and detoxification pathways of MeIQx.

Caption: Experimental workflow for in vitro MeIQx metabolism assay.

Conclusion

The metabolic activation of MeIQx to this compound, primarily mediated by CYP1A2, is a pivotal event in its mechanism of carcinogenicity. Understanding the kinetics and the enzymes involved in this pathway is crucial for assessing the risk associated with dietary exposure to MeIQx and for the development of potential chemopreventive strategies. The experimental protocols and analytical methods described herein provide a framework for researchers to further investigate the metabolism of this and other food-borne carcinogens.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Meiqx | C11H11N5 | CID 62275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound is the major microsomal oxidation product of the dietary carcinogen MeIQx with human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytochrome P450-mediated metabolism and DNA binding of 2-amino-1,7-dimethylimidazo[4,5-g]quinoxaline and its carcinogenic isomer 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of dose and cytochrome P450 induction on the metabolism and disposition of the food-borne carcinogen 2-amino-3,8-dimethylimidazo[4,5-f] quinoxaline (MeIQx) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. N-oxidative metabolism of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in humans: excretion of the N2-glucuronide conjugate of 2-hydroxyamino-MeIQx in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Role of Cytochrome P450 1A2 in the Bioactivation of MeIQx to its Genotoxic Metabolite, N-Hydroxy-MeIQx

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a potent heterocyclic aromatic amine (HAA) formed during the cooking of meat at high temperatures. Its carcinogenicity is contingent upon metabolic activation to reactive intermediates that can form DNA adducts, initiating mutagenesis and carcinogenesis. A critical initial step in this bioactivation cascade is the N-hydroxylation of MeIQx to form N-hydroxy-MeIQx. This technical guide synthesizes the current understanding of the pivotal role played by cytochrome P450 1A2 (CYP1A2) in this process, presenting key quantitative data, detailed experimental methodologies, and visual representations of the metabolic pathways and experimental workflows.

Introduction

Heterocyclic aromatic amines (HAAs) are a class of mutagens and carcinogens to which humans are exposed through their diet, primarily from cooked meats. MeIQx is one of the most abundant and potent of these HAAs.[1] The metabolic activation of MeIQx is a multi-step process, and the initial N-hydroxylation is widely recognized as the rate-limiting step in its conversion to a genotoxic species.[1] Overwhelming evidence points to CYP1A2, a key enzyme in the cytochrome P450 superfamily predominantly expressed in the liver, as the primary catalyst for this reaction in humans.[2][3][4] Understanding the specifics of this enzymatic conversion is paramount for risk assessment and the development of potential chemopreventive strategies.

Quantitative Analysis of CYP1A2-Mediated this compound Formation

The contribution of CYP1A2 to the formation of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vivo Contribution of CYP1A2 to MeIQx Metabolism in Humans

| Parameter | Value | Study Reference |

| Contribution of CYP1A2 to overall MeIQx elimination | 91% | Boobis et al., 1994[2][5] |

| Increase in unchanged MeIQx excretion after CYP1A2 inhibition with furafylline | 14.3-fold | Boobis et al., 1994[2][5] |

| Percentage of ingested MeIQx excreted as N-OH-MeIQx-N²-glucuronide | 9.4 ± 3.0% (range: 2.2-17.1%) | Stillwell et al., 1999[1][6] |

Table 2: In Vitro Kinetics of MeIQx N-hydroxylation by Human Liver Microsomes

| Parameter | Value | Study Reference |

| Rate of N-hydroxylation of MeIQx (5 µM) | 77 ± 11 pmol/mg/min | Rich et al., 1992[3][4] |

| Inhibition of N-hydroxylation by furafylline (5 µM) | >90% | Rich et al., 1992[3][4][7] |

Experimental Protocols

The following sections detail the methodologies employed in key studies to elucidate the role of CYP1A2 in this compound formation.

In Vivo CYP1A2 Inhibition Studies

Objective: To determine the contribution of CYP1A2 to MeIQx metabolism in humans.

Protocol:

-

Subject Recruitment: Healthy male volunteers are recruited for a double-blind, placebo-controlled, crossover study.

-

Treatment Administration: Subjects receive either a placebo or 125 mg of the selective CYP1A2 inhibitor, furafylline.

-

Test Meal: Two hours after treatment, subjects consume a meal of fried beef with a known quantity of MeIQx.

-

Urine Collection: Urine is collected for 28 hours following the meal.

-

Sample Analysis: The concentration of unchanged MeIQx in the urine is determined using gas chromatography-mass spectrometry (GC-MS).

-

Data Analysis: The fold-increase in the excretion of unchanged MeIQx after furafylline administration compared to placebo is calculated to determine the contribution of CYP1A2 to MeIQx clearance.[2][5]

In Vitro N-Hydroxylation Assays with Human Liver Microsomes

Objective: To measure the rate of this compound formation by human liver microsomes and assess the inhibitory effect of furafylline.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, an NADPH-generating system, and MeIQx (e.g., 5 µM). A parallel reaction is set up with the addition of a CYP1A2 inhibitor like furafylline (e.g., 5 µM).

-

Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C.

-

Metabolite Extraction: The reaction is stopped, and the metabolites are extracted.

-

Metabolite Identification and Quantification: The formation of this compound is analyzed and quantified using High-Performance Liquid Chromatography (HPLC) coupled with thermospray mass spectrometry.[3][4] The use of isotopically labeled MeIQx ([¹³C,¹⁵N₂]MeIQx) can aid in the unequivocal identification of metabolites.[3][4]

-

Mutagenicity Assay (Optional): The mutagenicity of the HPLC fractions can be assessed using the Ames test with Salmonella typhimurium strains YG1024 (sensitive to N-hydroxylamines) and TA98/1,8-DNP6 (resistant to most N-hydroxylamines) to confirm the genotoxicity of the this compound metabolite.[4]

CYP1A2 Phenotyping using Caffeine

Objective: To determine the CYP1A2 activity in human subjects.

Protocol:

-

Caffeine Administration: Subjects ingest a standard dose of caffeine.

-

Urine Collection: Urine is collected over a specified period (e.g., 12 hours).

-

Metabolite Analysis: The urinary concentrations of caffeine and its metabolites, such as 1,7-dimethylxanthine and 1,7-dimethyluracil, are measured.

-

Phenotype Calculation: The molar ratio of (1,7-dimethylxanthine + 1,7-dimethyluracil) to 1,3,7-trimethylxanthine (caffeine) is calculated to determine the CYP1A2 phenotype.[1]

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows.

Caption: Metabolic activation pathway of MeIQx.

Caption: In vivo CYP1A2 inhibition experimental workflow.

Conclusion

The evidence overwhelmingly supports the central role of CYP1A2 in the metabolic activation of MeIQx to its proximate carcinogen, this compound. In vivo studies have demonstrated that CYP1A2 is responsible for the vast majority of MeIQx elimination in humans, and its inhibition leads to a significant increase in the excretion of the parent compound.[2][5] In vitro assays have further solidified this by showing that human liver microsomes efficiently catalyze this N-hydroxylation reaction, which is potently inhibited by a CYP1A2-specific inhibitor.[3][4] The quantitative data and detailed methodologies presented in this guide provide a comprehensive resource for researchers in toxicology, pharmacology, and drug development. A thorough understanding of the CYP1A2-MeIQx interaction is crucial for assessing human cancer risk associated with dietary HAA exposure and for the development of novel strategies to mitigate these risks.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound is the major microsomal oxidation product of the dietary carcinogen MeIQx with human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. N-oxidative metabolism of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in humans: excretion of the N2-glucuronide conjugate of 2-hydroxyamino-MeIQx in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Meiqx | C11H11N5 | CID 62275 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of N-Hydroxy-meIQX

An In-depth Technical Guide to N-Hydroxy-meIQX: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hydroxy-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound) is the principal proximate carcinogen formed from the metabolic N-hydroxylation of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a potent mutagen found in cooked meats. This document provides a comprehensive technical overview of the physical, chemical, and biological properties of this compound. It details its metabolic activation pathway leading to genotoxicity, summarizes its physicochemical characteristics, and provides in-depth experimental protocols for its synthesis and analysis. This guide is intended to serve as a critical resource for researchers in toxicology, oncology, and drug development studying the mechanisms of chemical carcinogenesis.

Physical and Chemical Properties

This compound is the N-hydroxylated metabolite of MeIQx. While detailed experimental data on the pure compound's physical properties are scarce in the literature, key identifiers and computed data have been established. Its reactivity is centered on the N-hydroxy group, which is crucial for its biological activity.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Citation(s) |

| IUPAC Name | N-(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)hydroxylamine | [1] |

| Molecular Formula | C₁₁H₁₁N₅O | [1] |

| Molecular Weight | 229.24 g/mol | [1] |

| Monoisotopic Mass | 229.09635999 Da | [1] |

| CAS Number | 115044-41-2 | [1] |

| Appearance | Not Reported (Parent MeIQx is a crystalline solid) | |

| Melting Point | Not Reported (Parent MeIQx melts at 295–300 °C with decomposition) | |

| Solubility | Not Reported (Parent MeIQx is soluble in methanol and DMSO) | [2] |

| UV-Vis Absorption | UV spectrum does not show a large bathochromic shift compared to MeIQx. | [3] |

| Computed XLogP3 | 1.2 | [1] |

| Mass Spectrometry | Protonated molecule [M+H]⁺ observed at m/z 230. Facile loss of oxygen is characteristic. | [4] |

Metabolic Activation and Genotoxicity

The carcinogenicity of MeIQx is contingent upon its metabolic activation to this compound, a reaction primarily catalyzed by cytochrome P450 enzymes in the liver and extrahepatic tissues. This proximate carcinogen is then further esterified to highly reactive intermediates that form covalent bonds with DNA, initiating mutagenesis.

Bioactivation Pathway

The bioactivation of MeIQx is a multi-step process:

-

N-Hydroxylation: MeIQx is first oxidized at the exocyclic amino group (N²) by cytochrome P450 1A2 (CYP1A2) in the liver to form this compound.[5][6] Extrahepatic tissues may utilize CYP1A1.[5]

-

O-Esterification: The N-hydroxy metabolite is subsequently activated by O-acetylation via N-acetyltransferase 2 (NAT2) or by O-sulfonation via sulfotransferases (SULTs).[5] This creates highly unstable N-acetoxy or N-sulfonyloxy esters.

-

DNA Adduct Formation: These reactive esters spontaneously break down to form electrophilic nitrenium ions, which readily attack nucleophilic sites on DNA. The primary and most studied adduct is formed at the C8 position of guanine, creating N-(deoxyguanosin-8-yl)-MeIQx (dG-C8-MeIQx).[5] A minor adduct, 5-(deoxyguanosin-N²-yl)-MeIQx, is also formed.[7]

-

Detoxification: Alternatively, this compound can be detoxified through N²-glucuronidation, a pathway that facilitates its excretion.[8]

DNA Damage Response

The formation of bulky dG-C8-MeIQx adducts distorts the DNA helix, triggering cellular DNA Damage Response (DDR) pathways. These adducts are primarily recognized and removed by the Nucleotide Excision Repair (NER) pathway.[5][9] If the damage overwhelms the repair capacity or if the repair is error-prone, the persistent adducts can lead to mutations during DNA replication, a critical step in the initiation of cancer. The genotoxic stress can also activate checkpoint kinases and the p53 tumor suppressor protein, potentially leading to cell cycle arrest or apoptosis.

Experimental Protocols

Synthesis of this compound

This protocol is based on the described reduction of 2-nitro-MeIQx.[10]

-

Principle: 2-nitro-MeIQx is reduced to this compound using a mild reducing agent, ascorbic acid, in an alkaline medium.

-

Materials:

-

2-nitro-MeIQx

-

Ascorbic acid

-

29.9% Ammonium hydroxide (NH₄OH) solution

-

Methanol

-

Deionized water

-

Solid-phase extraction cartridges (e.g., C18 Sep-Pak)

-

-

Procedure:

-

Dissolve 2-nitro-MeIQx in 29.9% NH₄OH.

-

Add a stoichiometric excess of ascorbic acid to the solution.

-

Stir the reaction mixture at room temperature, protected from light, and monitor the reaction progress by TLC or HPLC.

-

Upon completion, neutralize the reaction mixture carefully with an appropriate acid (e.g., HCl).

-

Condition a C18 solid-phase extraction cartridge by washing with methanol followed by deionized water.

-

Load the neutralized reaction mixture onto the conditioned cartridge.

-

Wash the cartridge with deionized water to remove salts and unreacted ascorbic acid.

-

Elute the this compound product with methanol.

-

Verify the purity of the product using HPLC-UV and confirm its identity via mass spectrometry. The expected protonated molecular ion is m/z 230.[4]

-

This compound O-Acetyltransferase (NAT) Assay

This protocol measures the NAT-dependent activation of this compound by quantifying the formation of the dG-C8-MeIQx adduct.[5]

-

Principle: Cytosolic extracts containing NAT enzyme are incubated with this compound, acetyl coenzyme A (acetyl-CoA), and deoxyguanosine (dG). The N-acetoxy intermediate formed reacts with dG to produce the stable dG-C8-MeIQx adduct, which is then quantified by HPLC.

-

Materials:

-

Cell or tissue cytosolic lysate (source of NAT enzyme)

-

This compound solution (e.g., 100 µM in a suitable solvent)

-

Acetyl-CoA solution (e.g., 1 mM)

-

Deoxyguanosine (dG) solution (e.g., 1 mg/mL)

-

Reaction buffer (e.g., Tris-HCl, pH 7.4)

-

Water-saturated ethyl acetate

-

HPLC system with UV or MS detector

-

-

Procedure:

-

Prepare reaction mixtures containing equal amounts of cell lysate protein, reaction buffer, 1 mg/mL deoxyguanosine, and 100 µM this compound.

-

Initiate the reaction by adding 1 mM acetyl-CoA.

-

Incubate at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding an equal volume of water-saturated ethyl acetate and vortexing vigorously.

-

Centrifuge to separate the phases (e.g., 10,000 x g for 10 minutes).

-

Transfer the organic (ethyl acetate) phase to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase (e.g., 20% acetonitrile in water).

-

Analyze by reverse-phase HPLC to separate and quantify the dG-C8-MeIQx adduct. Use an authentic standard for calibration.

-

³²P-Postlabelling Assay for dG-C8-MeIQx Adducts

This is an ultrasensitive method for detecting DNA adducts in samples where adduct levels are very low.[11][12]

-

Principle: DNA is enzymatically digested to 3'-mononucleotides. The bulky, hydrophobic adducts are enriched, then radioactively labeled at the 5'-hydroxyl group using [γ-³²P]ATP and T4 polynucleotide kinase. The labeled adducts are then separated by chromatography and quantified.

-

Materials:

-

DNA sample (1-10 µg)

-

Micrococcal nuclease (MN) and spleen phosphodiesterase (SPD)

-

Nuclease P1

-

Butanol

-

[γ-³²P]ATP (high specific activity)

-

T4 polynucleotide kinase (PNK)

-

TLC plates or HPLC system with a radioactivity detector

-

-

Procedure:

-

DNA Digestion: Digest DNA to deoxyribonucleoside 3'-monophosphates using a mixture of MN and SPD.

-

Adduct Enrichment: Add nuclease P1 to the digest to dephosphorylate normal nucleotides to nucleosides, leaving the bulky adducts as 3'-monophosphates. Alternatively, use butanol extraction to selectively partition the hydrophobic adducts away from normal nucleotides.[7]

-

⁵'-Labeling: Incubate the enriched adducts with excess [γ-³²P]ATP and T4 polynucleotide kinase to label the 5'-OH group, forming 3',5'-bisphosphates.

-

Chromatographic Separation: Separate the ³²P-labeled adducts using multi-directional TLC on PEI-cellulose plates or by reverse-phase HPLC with an on-line radioactivity detector.

-

Detection and Quantification: Detect adducts by autoradiography (TLC) or by the radioactivity detector (HPLC). Quantify by scintillation counting or phosphorimaging of the adduct spots/peaks and compare to the total amount of nucleotides analyzed.

-

References

- 1. This compound | C11H11N5O | CID 115104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound is the major microsomal oxidation product of the dietary carcinogen MeIQx with human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MeIQx-induced DNA adduct formation and mutagenesis in DNA repair deficient CHO cells expressing human CYP1A1 and rapid or slow acetylator NAT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 32-P-HPLC analysis of DNA adducts formed in vitro and in vivo by 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and 2-amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline, utilizing an improved adduct enrichment procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-oxidative metabolism of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in humans: excretion of the N2-glucuronide conjugate of 2-hydroxyamino-MeIQx in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. myfoodresearch.com [myfoodresearch.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. 32P-postlabeling analysis of DNA adducts [pubmed.ncbi.nlm.nih.gov]

- 12. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Hydroxy-MeIQx: A Technical Guide on its Genotoxicity and Mutagenicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the genotoxic and mutagenic properties of N-hydroxy-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (N-hydroxy-MeIQx), the principal proximate metabolite of the dietary carcinogen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx). MeIQx is a heterocyclic aromatic amine formed during the cooking of meat and has been implicated in the etiology of several human cancers.[1][2] This document details the metabolic activation pathways leading to the formation of reactive intermediates that induce DNA damage, summarizes key quantitative data from various genotoxicity and mutagenicity studies, and outlines the experimental protocols for the principal assays used in its evaluation. The information is intended to serve as a critical resource for researchers and professionals involved in toxicology, pharmacology, and drug development.

Introduction

Heterocyclic aromatic amines (HAAs) are a class of mutagenic and carcinogenic compounds formed during the high-temperature cooking of protein-rich foods.[3][4] MeIQx is one of the most abundant and potent of these HAAs found in the Western diet.[1][5] The carcinogenicity of MeIQx is contingent upon its metabolic activation to electrophilic intermediates that can form covalent adducts with DNA, leading to mutations and initiating carcinogenesis.[2][6] The initial and critical step in this activation cascade is the N-hydroxylation of MeIQx to form this compound.[1][5][7] This document focuses specifically on the genotoxic and mutagenic profile of this N-hydroxylated metabolite.

Metabolic Activation and DNA Adduct Formation

The bioactivation of MeIQx to its ultimate carcinogenic form is a multi-step process involving both Phase I and Phase II metabolic enzymes.

Signaling Pathway for MeIQx Bioactivation

The primary pathway for MeIQx activation begins with N-hydroxylation, catalyzed predominantly by cytochrome P450 (CYP) enzymes, particularly CYP1A2 in the liver and CYP1A1 in extrahepatic tissues.[1][6] The resulting this compound is a proximate carcinogen that can be further activated through O-esterification by Phase II enzymes, such as N-acetyltransferases (NATs) and sulfotransferases (SULTs).[1][6][8] The N-acetoxy or N-sulfonyloxy esters are highly reactive electrophiles that spontaneously decompose to form a nitrenium ion, which can then covalently bind to DNA, primarily at the C8 position of guanine.[1][9]

Quantitative Data on Genotoxicity and Mutagenicity

The genotoxic and mutagenic potential of this compound has been evaluated in numerous studies. The following tables summarize key quantitative findings.

Mutagenicity Data from Ames Test

The Ames test, or bacterial reverse mutation assay, is a widely used method for assessing the mutagenic potential of chemical compounds.[10][11] this compound exhibits potent, direct-acting mutagenicity in Salmonella typhimurium strain TA98, which is sensitive to frameshift mutagens.[12]

| Test System | Compound | Concentration | Metabolic Activation | Result (Revertants/µg) | Reference |

| S. typhimurium TA98 | This compound | Not specified | None (direct-acting) | 150,000 | [12] |

| S. typhimurium YG1024 | This compound | Not specified | None (direct-acting) | High sensitivity | [5] |

| S. typhimurium TA98/1,8-DNP6 | This compound | Not specified | None (direct-acting) | Resistant | [5] |

Note: S. typhimurium YG1024 is a derivative of TA98 that overexpresses O-acetyltransferase, making it particularly sensitive to N-hydroxylamines.[5] Conversely, TA98/1,8-DNP6 is deficient in this esterifying activity, demonstrating the importance of O-acetylation for the mutagenicity of this compound.[13]

DNA Adduct Formation

This compound, following further activation, forms covalent adducts with DNA. The primary adduct formed is at the C8 position of deoxyguanosine (dG-C8-MeIQx).[1][9]

| In Vitro System | Compound | Adduct Type | Relative Abundance | Reference |

| dG reaction | N-acetoxy-MeIQx | dG-C8-MeIQx | ~8-10 times higher than dG-N2 | [9] |

| dG reaction | N-acetoxy-MeIQx | dG-N2-MeIQx | Minor adduct | [9] |

| DNA reaction | N-acetoxy-MeIQx | dG-C8-MeIQx | 60-80% of total bound carcinogen | [9] |

| DNA reaction | N-acetoxy-MeIQx | dG-N2-MeIQx | ~10% of total bound carcinogen | [9] |

| In Vivo/Cell-Based System | Compound | Cell/Tissue | Adduct Levels | Reference |

| CHO cells (CYP1A1/NAT24) | MeIQx | Ovarian | Dose-dependent increase | [1] |

| CHO cells (CYP1A1/NAT25B) | MeIQx | Ovarian | Lower than NAT2*4 | [1] |

| Human liver microsomes | MeIQx | Liver | N-hydroxylation rate: 77 +/- 11 pmol/mg/min | [5][7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of genotoxicity and mutagenicity. The following sections outline the core protocols for key assays.

Ames Test (Bacterial Reverse Mutation Assay)

This assay evaluates the ability of a substance to induce reverse mutations in histidine-requiring (his⁻) strains of Salmonella typhimurium.[14][15]

Protocol for this compound:

-

Strain Selection: S. typhimurium strains TA98 and TA100 are commonly used. For this compound, TA98 is particularly relevant due to its sensitivity to frameshift mutations.[12]

-

Metabolic Activation: For direct-acting mutagens like this compound, the test is performed without an exogenous metabolic activation system (S9 mix). To assess the parent compound MeIQx, a parallel experiment including a rat liver S9 fraction is required.[11][13]

-

Procedure (Plate Incorporation Method):

-

To 2 mL of molten top agar at 45°C, add:

-

0.1 mL of an overnight culture of the selected S. typhimurium strain.

-

0.1 mL of the test compound (this compound) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

-

0.5 mL of phosphate buffer (for direct-acting mutagenicity).

-

-

Vortex the mixture gently and pour it onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Data Analysis: Count the number of revertant colonies on each plate. A dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the solvent control, indicates a positive mutagenic response.[14]

Micronucleus Test

The in vitro micronucleus test detects cytogenetic damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division.[16][17]

Protocol for this compound:

-

Cell Culture: A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) or human TK6 cells, is cultured to exponential growth.[16][18]

-

Exposure: Cells are treated with various concentrations of this compound. A solvent control and a positive control are included. The exposure time is typically 3-4 hours with metabolic activation (if needed for the parent compound) or longer (e.g., 24 hours) without.[16]

-

Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells. This allows for the identification of cells that have undergone one mitosis.[16]

-

Harvesting and Staining: After an appropriate incubation period, cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The cells are then stained with a DNA-specific stain, such as Giemsa or a fluorescent dye.

-

Scoring: The frequency of micronucleated binucleated cells is determined by scoring at least 2000 binucleated cells per concentration under a microscope.

-

Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxicity.[16]

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[19][20][21]

Protocol for this compound:

-

Cell Treatment: A cell suspension is treated with different concentrations of this compound.

-

Embedding in Agarose: The treated cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a high-salt, detergent-containing lysis solution to remove cell membranes and histones, leaving behind the DNA as nucleoids.

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis tank containing an alkaline buffer (pH > 13) to unwind the DNA. Electrophoresis is then performed, allowing the fragmented DNA to migrate from the nucleus, forming a "comet" shape.

-

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green) and visualized using a fluorescence microscope.

-

Data Analysis: Image analysis software is used to quantify the extent of DNA damage, typically by measuring parameters such as tail length, tail intensity, and tail moment. A dose-dependent increase in these parameters indicates DNA damage.[22]

Experimental Workflow and DNA Damage Response

The assessment of this compound genotoxicity follows a logical workflow, from initial metabolic activation to the cellular response to DNA damage.

Upon formation of DNA adducts by the reactive metabolites of this compound, the cell activates the DNA Damage Response (DDR) pathway.[23] Sensor proteins like ATM and ATR are recruited to the sites of damage, initiating a signaling cascade that leads to cell cycle arrest, activation of DNA repair mechanisms, or, if the damage is too extensive, apoptosis.[23]

Conclusion